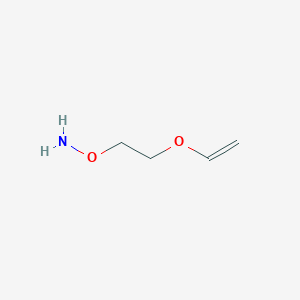

O-(2-(Vinyloxy)ethyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(2-ethenoxyethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTSFVPMMQNIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619094 | |

| Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391212-29-6 | |

| Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-(Vinyloxy)ethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional organic molecule of significant interest in contemporary chemical synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both a nucleophilic hydroxylamine moiety and a reactive vinyl ether group, makes it a versatile building block for the construction of complex nitrogen-containing compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its characteristic reactivity, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a colorless to light yellow oil at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Boiling Point | 60-65 °C at 20 Torr | [2] |

| Density | 0.972 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | |

| CAS Number | 391212-29-6 | [1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).

-

FT-IR: Characteristic peaks are observed around 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C vinyl group stretch).

Experimental Protocols

Synthesis of this compound

A widely adopted method for the synthesis of this compound involves the deprotection of a phthalimide-protected precursor.[3]

Reaction Scheme:

Materials:

-

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)

-

Methylhydrazine, aqueous solution (15.8 mL, 137 mmol)

-

Dichloromethane (DCM) (96.0 mL)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (96.0 mL), add an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) dropwise at room temperature.

-

Stir the resulting suspension for 1 hour at room temperature.

-

Dilute the suspension with diethyl ether and filter the mixture to remove the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure (in vacuo).

-

Purify the residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (from 3:2 to 1:1) to yield this compound as a yellow oil (10.7 g, 76% yield).

Reactivity and Applications

The synthetic utility of this compound stems from its dual functionality.[4] The hydroxylamine group serves as a potent nucleophile, while the vinyl ether moiety can participate in various addition and rearrangement reactions.[4]

Nucleophilic Reactivity of the Hydroxylamine Group

The primary reactivity of the hydroxylamine group is nucleophilic, readily undergoing condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives.[3] This transformation is fundamental in the synthesis of more complex molecules.[4]

General Reaction Scheme for Oxime Formation:

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several pharmaceutical agents, most notably the antitumor drugs Selumetinib and Binimetinib.[2] Its incorporation into these molecules highlights its importance in constructing nitrogen-rich scaffolds with biological activity.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).

This technical guide provides a foundational understanding of this compound for its application in research and development. Its unique combination of reactive functional groups ensures its continued relevance as a valuable tool in synthetic organic chemistry.

References

An In-depth Technical Guide to the Synthesis and Purification of O-(2-(Vinyloxy)ethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of O-(2-(vinyloxy)ethyl)hydroxylamine, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive hydroxylamine group and a versatile vinyl ether moiety, makes it a valuable building block for the creation of complex molecules, particularly in the development of novel therapeutics.[1] This document details the established synthetic route, purification protocols, and key quantitative data to assist researchers in its practical application.

Chemical Properties and Structure

This compound is a hydroxylamine derivative with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol .[2][3][4] Its structure is characterized by a vinyloxy group attached to an ethyl chain, which in turn is linked to a hydroxylamine functional group.[2]

Key Identifiers:

-

IUPAC Name: this compound[5]

Synthesis Methodology

The most commonly cited laboratory-scale synthesis of this compound is a two-step process.[1][2] The first step involves a Mitsunobu reaction to create a phthalimide-protected precursor, which is then deprotected in the second step to yield the final product.[2]

The initial step involves the reaction of 2-(vinyloxy)ethanol with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).[2]

Experimental Protocol:

A solution of 2-(vinyloxy)ethanol (20.4 mL, 227 mmol), triphenylphosphine (59.5 g, 227 mmol), and N-hydroxyphthalimide (37.0 g, 227 mmol) is prepared in tetrahydrofuran (450 mL).[2] The solution is cooled to 0°C under a nitrogen atmosphere, and diethyl azodicarboxylate (35.9 mL, 227 mmol) is added.[2] The reaction mixture is then stirred for 16 hours at room temperature.[2] Following the reaction, the mixture is concentrated and purified by column chromatography on silica gel using a hexane:ethyl acetate (2:1) solvent system to yield 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as a yellow solid.[2]

The second step is the deprotection of the phthalimide group from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione using methylhydrazine.[1][2][6]

Experimental Protocol:

To a solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (96.0 mL), an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) is added dropwise at room temperature.[2][6] The resulting suspension is stirred for 1 hour at room temperature.[2][6] The mixture is then diluted with diethyl ether and filtered.[2][6] The filtrate is concentrated in vacuo.[6]

Purification

The crude product obtained from the synthesis is purified by column chromatography.

Purification Protocol:

The residue from the concentrated filtrate is purified by column chromatography on silica gel (SiO₂).[2][6] A gradient elution is employed, starting with a hexane:ethyl acetate ratio of 3:2 and progressing to 1:1.[6] This process yields this compound as a yellow oil.[2][6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound and its intermediate.

| Parameter | Step 1: 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione | Step 2: this compound |

| Starting Materials | 2-(vinyloxy)ethanol, N-hydroxyphthalimide, triphenylphosphine, DEAD | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, methylhydrazine |

| Solvent | Tetrahydrofuran | Dichloromethane, Water |

| Reaction Time | 16 hours | 1 hour |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature |

| Yield | 61.4% | 76%[2][6] |

| Physical Appearance | Yellow solid | Yellow oil[2][6] |

| Purification Method | Column Chromatography (Hexane:Ethyl Acetate 2:1) | Column Chromatography (Hexane:Ethyl Acetate 3:2 to 1:1)[6] |

| ¹H NMR (CDCl₃, 400 MHz) | Not provided | δ 3.85-3.93 (4H, m), 4.03 (1H, dd, J=6.8, 2.0 Hz), 4.22 (1H, dd, J=14.2, 2.0 Hz), 5.51 (2H, brs), 6.50 (1H, dd, J=14.2, 6.8 Hz)[6] |

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows.

References

- 1. This compound | 391212-29-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 391212-29-6 [smolecule.com]

- 3. This compound | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 391212-29-6 | FO171094 [biosynth.com]

- 5. O-[2-(vinyloxy)ethyl]hydroxylamine 97% | CAS: 391212-29-6 | AChemBlock [achemblock.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine

CAS Number: 391212-29-6

This technical guide provides a comprehensive overview of O-(2-(Vinyloxy)ethyl)hydroxylamine, a bifunctional organic building block of increasing significance in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and chemical research, detailing the compound's properties, synthesis, reactivity, and applications.

Introduction

This compound (CAS No. 391212-29-6) is a hydroxylamine derivative distinguished by the presence of both a nucleophilic hydroxylamine group (-ONH₂) and a reactive vinyl ether moiety (CH₂=CHO-).[1] This dual functionality makes it a versatile reagent and a valuable intermediate for the synthesis of complex organic molecules, particularly nitrogen-containing compounds.[2][3] Its molecular formula is C₄H₉NO₂.[1]

The compound has garnered significant interest as a key component in the synthesis of pharmaceutical agents, most notably in the development of antitumor drugs such as the MEK inhibitors Selumetinib and Binimetinib.[2][4] The hydroxylamine group provides a reactive site for forming oxime linkages or for introducing nitrogen into a target molecule, while the vinyl ether group can participate in various addition and rearrangement reactions.[1][2] This guide consolidates available technical data to facilitate its effective use in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 391212-29-6 | [2][5] |

| Molecular Formula | C₄H₉NO₂ | [1][5] |

| Molecular Weight | 103.12 g/mol | [1][2][5] |

| Appearance | Yellow Oil / Liquid | [1][5][6] |

| Boiling Point | 60–65 °C at 20 Torr | [1][4] |

| Density | 0.972 g/cm³ | [1][4] |

| Purity | ≥95%, ≥97%, 98% (Varies by supplier) | [6][7][8] |

| Storage Temperature | Room Temperature, -20°C | [4][7] |

| Canonical SMILES | C=COCCON | |

| InChI | InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2 | [6] |

| InChI Key | XZTSFVPMMQNIAJ-UHFFFAOYSA-N | [2][6] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).[5]

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the hydrazinolysis of a phthalimide-protected precursor.[1][3]

Synthesis Workflow

The general workflow for the synthesis is depicted below, starting from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Caption: Synthesis workflow from a protected precursor.

Detailed Experimental Protocol

The following protocol is based on procedures reported in the literature.[1][5]

Step 1: Reaction Setup

-

Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (DCM, 96.0 mL) in a suitable reaction vessel.[5]

Step 2: Reagent Addition

-

To the solution, add an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) dropwise at room temperature.[5]

Step 3: Reaction

Step 4: Work-up

-

Dilute the suspension with diethyl ether and filter to remove the solid byproduct.[5]

-

Concentrate the filtrate in vacuo to remove the solvents.[5]

Step 5: Purification

-

Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (from 3:2 to 1:1).[1][5]

-

This procedure yields this compound (10.7 g, 76% yield) as a yellow oil.[5]

Reactivity and Chemical Profile

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.[2]

The Hydroxylamine Group

The -ONH₂ group is a potent nucleophile, which is a key feature of its reactivity.[2]

-

Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives, which are valuable intermediates in further synthetic transformations.[1][3]

-

Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with various electrophiles.[1]

-

Aminating Agent: O-substituted hydroxylamines can serve as electrophilic aminating agents, enabling the formation of C-N, N-N, O-N, and S-N bonds, crucial for synthesizing diverse nitrogen-containing molecules and heterocycles.[2]

-

Redox Reactions: The hydroxylamine moiety can be oxidized to form nitrones or reduced to the corresponding amine.[1]

The Vinyl Ether Group

The vinyl ether's electron-rich carbon-carbon double bond is susceptible to electrophilic attack and participates in several key reactions.[2]

-

Cycloadditions: It can undergo reactions such as Diels-Alder cycloadditions.[2]

-

Rearrangements: The vinyl ether functionality can participate in Claisen rearrangements.[2]

-

Nucleophilic Substitution: The group can also be involved in nucleophilic substitution reactions.[1]

Caption: The dual reactivity of the core molecule.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the pharmaceutical industry and organic synthesis.[1][2]

Pharmaceutical Intermediate

The compound is a critical building block for synthesizing targeted anticancer therapies.[2]

-

MEK Inhibitors: It is a documented intermediate in the synthesis of Selumetinib and Binimetinib, which are inhibitors of mitogen-activated protein kinase (MEK) enzymes involved in cancer cell proliferation.[2][4] The hydroxylamine functionality is incorporated into the final drug structure, highlighting its importance for modulating biological activity.[2]

Organic Synthesis

Its bifunctional nature is leveraged for the construction of complex, nitrogen-rich molecules.

-

Nitrogen-Containing Compounds: It serves as a precursor for creating primary amines, amides, and various N-heterocycles with high degrees of chemo- and stereoselectivity.[1]

-

Drug Design: In medicinal chemistry, its structure allows for systematic modifications to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[2]

Caption: Role as an intermediate in drug synthesis.

Safety and Handling

While comprehensive toxicological data is not fully available, the compound is classified with several hazards and requires careful handling.[8][9] It is intended for research purposes only and not for human or veterinary use.[2]

Hazard Identification

The following GHS hazard statements have been associated with the compound.[9][10]

| Hazard Code | Statement | Reference(s) |

| H314 | Causes severe skin burns and eye damage. | [9] |

| H410 | Very toxic to aquatic life with long lasting effects. | [9] |

| H227 | Combustible liquid. | [10] |

| H302 | Harmful if swallowed. | [10] |

| H315 | Causes skin irritation. | [10] |

| H318 | Causes serious eye damage. | [10] |

| H335 | May cause respiratory irritation. | [10] |

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and protective work clothing.[8] Use a suitable respirator if high concentrations are present.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and water and rinse thoroughly. Seek immediate medical advice.[8]

-

Eye Contact: Rinse opened eye for several minutes under running water, then consult a physician.[8][9]

-

Inhalation: Move the person to fresh air. If required, provide artificial respiration and seek immediate medical advice.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[8][11]

-

-

Fire Fighting: Use CO₂, extinguishing powder, water spray, or alcohol-resistant foam.[8][11] Wear self-contained breathing apparatus if necessary.[11]

-

Handling and Storage: Keep away from foodstuffs and beverages.[8] Store in a cool, dry, and well-ventilated place, potentially under nitrogen and protected from light.[12] Avoid moisture and incompatible materials like acids and oxidizing agents.[11]

-

Disposal: Consult state, local, or national regulations for proper disposal. The product should be handled by a licensed professional waste disposal service.[8][11]

References

- 1. Buy this compound | 391212-29-6 [smolecule.com]

- 2. This compound | 391212-29-6 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 391212-29-6 [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 391212-29-6 [sigmaaldrich.com]

- 8. accelachem.com [accelachem.com]

- 9. aaronchem.com [aaronchem.com]

- 10. This compound | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. capotchem.com [capotchem.com]

- 12. This compound | 391212-29-6 [sigmaaldrich.com]

In-Depth Technical Guide: O-(2-(Vinyloxy)ethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a hydroxylamine and a vinyl ether moiety, provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its critical role as a building block in the development of targeted therapeutics, notably as an intermediate in the synthesis of the MEK inhibitor Selumetinib.

Nomenclature and Identification

The unambiguous identification of chemical compounds is paramount in scientific research. This section details the IUPAC name and common synonyms for this compound.

-

IUPAC Name: O-(2-ethenoxyethyl)hydroxylamine[1]

-

Alternate IUPAC Name: 1-[2-(aminooxy)ethoxy]ethylene[2][3][4]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 391212-29-6 | [1][2][6][7][8] |

| Molecular Formula | C4H9NO2 | [1][2][6][9] |

| Molecular Weight | 103.12 g/mol | [1][2][6] |

| Boiling Point | 60-65 °C at 20 Torr | [2][10] |

| Density | 0.972 g/cm³ | [2] |

| InChI Key | XZTSFVPMMQNIAJ-UHFFFAOYSA-N | [1][2][7] |

| Canonical SMILES | C=COCCON | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[6][11]

Materials:

-

2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)

-

Dichloromethane (DCM) (96.0 mL)

-

Aqueous solution of methylhydrazine (15.8 mL, 137 mmol)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in DCM (96.0 mL) is prepared at room temperature.

-

An aqueous solution of methylhydrazine (15.8 mL, 137 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for 1 hour at room temperature, during which a suspension forms.

-

The resulting suspension is diluted with diethyl ether and then filtered.

-

The filtrate is concentrated under reduced pressure (in vacuo).

-

The residue is purified by column chromatography on silica gel, using a solvent gradient of Hexane:Ethyl Acetate from 3:2 to 1:1.

-

The final product, this compound, is obtained as a yellow oil (10.7 g, 76% yield).[6][11]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).[6][11]

Role in Targeted Therapy: The MAPK/ERK Signaling Pathway

This compound is a crucial intermediate in the synthesis of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes.[8][9] These enzymes are key components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK (mitogen-activated protein kinase) pathway.[6][7][9] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2][6] Dysregulation of the MAPK/ERK pathway, often due to mutations in upstream proteins like RAS or BRAF, is a common driver of cancer growth.[2]

Selumetinib functions by binding to and inhibiting MEK1/2, thereby preventing the phosphorylation and activation of their downstream target, ERK1/2.[2][6][9] This blockade of signal transduction leads to the suppression of uncontrolled cell proliferation and the induction of apoptosis in cancer cells.[2][9]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib.

References

- 1. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. This compound - Protheragen [protheragen.ai]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 391212-29-6 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: O-(2-(Vinyloxy)ethyl)hydroxylamine - Stability, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for O-(2-(Vinyloxy)ethyl)hydroxylamine, a key intermediate in the synthesis of targeted anti-cancer therapies. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound.

Introduction

This compound (CAS No. 391212-29-6) is a bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a hydroxylamine moiety and a vinyl ether group, making it a versatile reagent. Notably, it serves as a crucial intermediate in the synthesis of the MEK inhibitors Selumetinib and Binimetinib, which are used in the treatment of various cancers.[1] The stability of this compound is a critical factor in its successful application, influencing reaction yields, purity of final products, and overall safety. One report suggests that due to the electron-withdrawing nature of the vinyloxy group, this compound may have superior stability under oxidative conditions compared to simpler O-alkylhydroxylamines like O-methylhydroxylamine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₂ | [3][4] |

| Molecular Weight | 103.12 g/mol | [3][4] |

| Appearance | Liquid | [4][5][6] |

| Boiling Point | 60-65 °C at 20 Torr | [7] |

| Density | 0.972 g/cm³ | [7] |

| Purity | Typically ≥95% | [5][6] |

Stability and Storage Conditions

The stability of this compound is paramount for its effective use. While specific kinetic data on its degradation pathways are not extensively available in public literature, information from safety data sheets and chemical suppliers provides guidance on appropriate storage and handling. It is important to note that long storage periods should be avoided as the product is subject to degradation over time.[8]

Recommended Storage Conditions

There is some variability in the recommended storage temperatures from different suppliers. A conservative approach, based on the most stringent recommendations, is advisable.

| Parameter | Recommendation | Reference(s) |

| Temperature | -20°C is most frequently recommended. Other sources suggest 2-8°C or room temperature. | [5][6][7][8][9] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen. The compound is noted to be air-sensitive. | [5][7][8] |

| Light | Protect from light. | [5][7] |

| Moisture | Store in a dry, sealed container. Avoid moisture. | [10] |

Incompatible Materials and Hazardous Decomposition

To prevent degradation and hazardous reactions, this compound should not be stored with the following materials:

-

Acids

-

Acid chlorides

-

Acid anhydrides

-

Oxidizing agents[10]

In the event of a fire, hazardous decomposition products may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[10]

Experimental Protocols

General Synthesis Workflow

This compound can be synthesized from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. The following diagram illustrates a general workflow for its synthesis.

Caption: General synthesis workflow for this compound.

A typical synthesis involves the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with methylhydrazine in dichloromethane, followed by purification.

Stability Indicating Analytical Methods (General Approach)

General Experimental Workflow for Stability Analysis:

Caption: General workflow for stability analysis of hydroxylamine derivatives.

This method would need to be optimized and validated for this compound specifically, including forced degradation studies to identify potential degradation products and to demonstrate the method's specificity.

Role in Signaling Pathways via Drug Synthesis

This compound is not known to be directly involved in biological signaling pathways. However, its importance lies in its role as a building block for Selumetinib and Binimetinib, which are potent and selective inhibitors of MEK1 and MEK2 enzymes.[2][8] These enzymes are key components of the Ras-Raf-MEK-ERK signaling pathway (also known as the MAPK/ERK pathway), which is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.[2][5][7]

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by MEK1/2 inhibitors like Selumetinib and Binimetinib.

Caption: MAPK/ERK pathway showing MEK1/2 inhibition.

By inhibiting MEK1 and MEK2, Selumetinib and Binimetinib prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cell proliferation. This targeted approach is a cornerstone of modern cancer therapy.

Conclusion

This compound is a valuable chemical intermediate with specific stability and storage requirements that are crucial for its successful use in research and drug development. While quantitative data on its stability is limited, the available information strongly suggests that it should be stored at low temperatures, under an inert atmosphere, and protected from light and moisture. Its role in the synthesis of potent MEK1/2 inhibitors highlights its importance in the development of targeted cancer therapies. Researchers and drug development professionals should adhere to the recommended handling and storage conditions to ensure the integrity and reactivity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2023238000A1 - Process for preparation of selumetinib and salts thereof - Google Patents [patents.google.com]

- 8. CN105820124A - Synthesizing method for binimetinib - Google Patents [patents.google.com]

- 9. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

O-(2-(Vinyloxy)ethyl)hydroxylamine: A Technical Overview of its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule of significant interest in the fields of bioconjugation, polymer chemistry, and drug development. Its unique structure, featuring a reactive hydroxylamine group and a vinyl ether moiety, allows for versatile applications in forming stable oxime linkages and participating in polymerization reactions. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This document provides a guide to the solubility of this compound, based on available data.

Solubility Profile

This compound is generally characterized as a substance with good solubility in a range of common organic solvents. This solubility is attributed to its relatively small size and the presence of polar functional groups (hydroxylamine and ether oxygen) that can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.

While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively published in readily accessible literature, qualitative assessments indicate its miscibility or high solubility in solvents commonly used in organic synthesis and bioconjugation.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Notes |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hydroxylamine and ether functionalities. |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The polarity of chlorinated solvents allows for effective solvation of the polar groups in this compound. |

| Ethers | Tetrahydrofuran (THF) | Soluble | As an ether itself, it is expected to be highly miscible with other ethers due to favorable dipole-dipole interactions. |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | The high polarity and hydrogen bond accepting capability of DMF make it an excellent solvent for polar molecules like this compound. |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble | The nonpolar nature of hydrocarbon solvents results in poor interaction with the polar functional groups of the molecule, leading to limited solubility. Some solubility may be observed in toluene. |

Experimental Protocol: Determination of Qualitative Solubility

A general protocol for determining the qualitative solubility of a compound like this compound in an organic solvent is outlined below. This method is suitable for an initial screening of solvents in a research setting.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given organic solvent at room temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methanol, Dichloromethane, Hexanes)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: Add approximately 1 mL of the selected organic solvent to a clean, dry vial.

-

Analyte Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the vial.

-

Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, and the resulting solution is clear and free of any visible particles.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve, and the majority of it remains as a precipitate or suspension.

-

-

Documentation: Record the observations for each solvent tested.

Workflow for Solubility Testing

Caption: Workflow for qualitative solubility determination.

Logical Relationship in Application: Bioconjugation

This compound is frequently used as a linker in bioconjugation, for example, to attach a small molecule drug to a protein. The logical flow of such a process involves the activation of the biomolecule, reaction with the linker, and subsequent purification. The solubility of the linker in the reaction buffer (often an aqueous-organic mixture) is crucial for the efficiency of the conjugation reaction.

Diagram of a General Bioconjugation Process

Caption: Logical flow of a typical bioconjugation reaction.

An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its discovery in the early 2010s as a key intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors has spurred further investigation into its unique chemical properties and applications. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, with a focus on detailed experimental protocols and its role in the development of targeted cancer therapies.

Introduction and Discovery

This compound emerged as a critical building block in pharmaceutical research, specifically in the development of inhibitors for the mitogen-activated protein kinase (MEK) pathway. Its synthesis was first detailed in the early 2010s within patent literature, notably in a key patent (US2012/238599A1), which described its preparation as part of the development of novel MEK inhibitors.[1] The molecule's unique structure, featuring both a reactive hydroxylamine group and a versatile vinyl ether moiety, makes it an invaluable intermediate for the construction of complex bioactive molecules.[2][3]

The primary application that drove its discovery and subsequent study is its role as a precursor to Selumetinib and Binimetinib, two potent and selective MEK inhibitors used in cancer therapy.[4] This has solidified the importance of this compound in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][4] |

| Molecular Weight | 103.12 g/mol | [1][4] |

| Boiling Point | 60-65 °C at 20 Torr | [1] |

| Density | 0.972 g/cm³ | [1] |

| Appearance | Yellow oil | [4] |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.50 | dd, J=14.2, 6.8 Hz | 1H | =CH-O | [4] |

| 5.51 | brs | 2H | -NH₂ | [4] |

| 4.22 | dd, J=14.2, 2.0 Hz | 1H | =CH₂ (trans) | [4] |

| 4.03 | dd, J=6.8, 2.0 Hz | 1H | =CH₂ (cis) | [4] |

| 3.85-3.93 | m | 4H | -O-CH₂-CH₂-O- | [4] |

Note: As of the latest search, detailed experimental data for ¹³C NMR, IR, and mass spectrometry were not publicly available in the reviewed literature. Researchers are advised to acquire this data as part of their own characterization process.

Experimental Protocols

The synthesis of this compound is a two-step process, starting with the preparation of a phthalimide-protected precursor, followed by deprotection to yield the final product.

Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (Precursor)

This step employs a Mitsunobu reaction to couple 2-(vinyloxy)ethanol with N-hydroxyphthalimide.

Materials:

-

2-(Vinyloxy)ethanol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(vinyloxy)ethanol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 2:1) to yield 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as a yellow solid.

Synthesis of this compound

This final step involves the deprotection of the phthalimide group using methylhydrazine.

Materials:

-

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

-

Methylhydrazine (aqueous solution)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (e.g., 32.0 g, 137 mmol) in dichloromethane (e.g., 96.0 mL).[4]

-

At room temperature, add an aqueous solution of methylhydrazine (e.g., 15.8 mL, 137 mmol) dropwise to the solution.[4]

-

Stir the resulting suspension for 1 hour at room temperature.[4]

-

Dilute the mixture with diethyl ether and filter to remove the precipitated phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 3:2 and progressing to 1:1) to afford this compound as a yellow oil (reported yield of approximately 76%).[4]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Role in MEK Inhibition Signaling Pathway

This compound is a key intermediate in the synthesis of MEK inhibitors like Selumetinib and Binimetinib. These inhibitors target the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.

Caption: Inhibition of the MAPK/ERK pathway by MEK inhibitors.

Conclusion

This compound is a vital molecule in modern medicinal chemistry, primarily due to its role in the synthesis of targeted cancer therapeutics. This guide has provided a detailed overview of its discovery, physicochemical properties, and a step-by-step synthesis protocol. The visualization of both the synthetic workflow and its relevance in the MAPK/ERK signaling pathway offers a clear understanding of its importance for researchers and professionals in the field of drug development. Further research into the spectroscopic characterization of this compound will undoubtedly contribute to its broader application in organic synthesis.

References

Spectroscopic and Structural Elucidation of O-(2-(Vinyloxy)ethyl)hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional organic building block, O-(2-(Vinyloxy)ethyl)hydroxylamine. This compound, with the molecular formula C₄H₉NO₂, is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, including antitumor agents.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 6.50 | dd | 1H | -CH=CH₂ | 14.2, 6.8 |

| 5.51 | brs | 2H | -NH₂ | - |

| 4.22 | dd | 1H | -CH=CH₂ (trans) | 14.2, 2.0 |

| 4.03 | dd | 1H | -CH=CH₂ (cis) | 6.8, 2.0 |

| 3.85-3.93 | m | 4H | -O-CH₂-CH₂-O- | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 151.7 | -C H=CH₂ |

| 87.3 | -CH=C H₂ |

| 75.8 | -O-C H₂-CH₂-O- |

| 67.9 | -O-CH₂-C H₂-O- |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Hydroxylamine (-NH₂) |

| ~3100-3000 | C-H stretch | Vinyl (=C-H) |

| ~2900 | C-H stretch | Alkyl (-CH₂-) |

| ~1600 | C=C stretch | Vinyl (C=C) |

| ~1200 | C-O stretch | Ether (-O-) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 103 | Molecular Ion [M]⁺ |

| Predicted Fragments: | |

| 86 | [M - NH₃]⁺ |

| 73 | [M - CH₂O]⁺ |

| 58 | [M - C₂H₃O]⁺ |

| 43 | [C₂H₃O]⁺ |

Note: Fragmentation data is predicted and should be verified experimentally.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the deprotection of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[1]

Procedure:

-

Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1 equivalent) in dichloromethane.

-

Add an aqueous solution of methylhydrazine (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture for one hour.

-

Dilute the resulting suspension with diethyl ether and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 3:2 to 1:1) to yield this compound as a yellow oil.[1]

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the neat this compound oil between two KBr plates to form a thin film.

-

Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the KBr plates or the solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the compound onto a GC column for separation prior to introduction into the mass spectrometer.

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Speed: 1-2 scans/second.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Logical relationships between spectroscopic data and structural elucidation.

References

Methodological & Application

Application Notes and Protocols for O-(2-(Vinyloxy)ethyl)hydroxylamine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional molecule that serves as a valuable tool in modern bioconjugation strategies.[1][2] Its chemical structure, featuring a nucleophilic hydroxylamine group and a vinyl ether moiety, allows for specific and efficient ligation to biomolecules.[1][2] The primary application of this compound in bioconjugation is through oxime ligation, a highly efficient and chemoselective reaction between the hydroxylamine and a carbonyl group (aldehyde or ketone) on a target biomolecule.[1] This reaction forms a stable oxime bond, making it an ideal method for creating protein-drug conjugates, fluorescently labeled proteins, and other modified biomolecules for research, diagnostic, and therapeutic purposes.

The hydroxylamine group of this compound readily reacts with carbonyl compounds to form stable oxime derivatives.[1] This condensation reaction is a cornerstone of its utility in bioconjugation. The vinyl ether group, on the other hand, offers potential for further chemical modifications.[2] This document provides detailed protocols and application notes for the use of this compound in bioconjugation, with a focus on protein modification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][3] |

| Molecular Weight | 103.12 g/mol | [1][3] |

| CAS Number | 391212-29-6 | [4] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Bioconjugation via Oxime Ligation: Principles and Workflow

Oxime ligation is a robust method for covalently linking molecules in a highly specific manner. The reaction involves the nucleophilic attack of the hydroxylamine on an aldehyde or ketone, followed by dehydration to form the stable oxime bond. The general workflow for bioconjugation using this compound is depicted below.

Caption: General workflow for bioconjugation.

The efficiency of oxime ligation can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline or its derivatives.[5][6][7][8] Aniline catalysis is particularly effective at neutral pH, which is crucial for maintaining the stability and function of many biomolecules.[5][8]

Aniline-Catalyzed Oxime Ligation Pathway

The mechanism of aniline-catalyzed oxime ligation involves the formation of a more reactive Schiff base intermediate, which is then displaced by the hydroxylamine.

Caption: Aniline-catalyzed oxime ligation pathway.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification via Oxime Ligation

This protocol describes a general method for conjugating this compound to a protein containing an accessible aldehyde or ketone group.

Materials:

-

Aldehyde or ketone-functionalized protein (e.g., an antibody modified to contain a carbonyl group)

-

This compound

-

Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column for purification

-

Spectrophotometer for concentration determination

-

SDS-PAGE and/or mass spectrometry equipment for characterization

Procedure:

-

Protein Preparation:

-

Dissolve the aldehyde or ketone-functionalized protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the hydroxylamine.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution with this compound. A 50- to 100-fold molar excess of the hydroxylamine is recommended.

-

Add the aniline or mPDA catalyst to a final concentration of 10-100 mM.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the resulting bioconjugate using a size-exclusion chromatography (SEC) column to remove excess this compound and catalyst.

-

Collect fractions and measure the protein concentration (e.g., by absorbance at 280 nm).

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

-

Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the conjugate and confirm the degree of labeling.

-

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is influenced by several factors, including pH, catalyst concentration, and the nature of the carbonyl group. The following table summarizes key kinetic parameters for aniline-catalyzed oxime ligation, which can be used as a guide for optimizing conjugation reactions with this compound.

| Parameter | Condition | Result | Reference |

| Catalyst | Aniline (100 mM) | ~2.5-fold slower than mPDA at the same concentration | [6][7] |

| Catalyst | m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline at higher concentrations | [6] |

| pH | Neutral (pH 7) | Aniline catalysis significantly enhances reaction rates | [5] |

| Reactant Concentration | Micromolar (µM) | Efficient labeling can be achieved with aniline catalysis | [5] |

| Reaction Time | Variable | Can range from minutes to hours depending on conditions | [6] |

Safety and Handling

This compound and its derivatives should be handled with care. Some hydroxylamine derivatives can be toxic upon inhalation, ingestion, or skin contact.[1] It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a versatile and effective reagent for bioconjugation via oxime ligation. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the life sciences and drug development to successfully implement this technology for the creation of novel bioconjugates. The high chemoselectivity and stability of the resulting oxime bond, coupled with the ability to perform the reaction under mild, physiological conditions, make this an invaluable tool in the field of bioconjugation.

References

- 1. Buy this compound | 391212-29-6 [smolecule.com]

- 2. This compound | 391212-29-6 | Benchchem [benchchem.com]

- 3. This compound | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 391212-29-6 | FO171094 [biosynth.com]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Site-Specific Protein Modification Using O-(2-(Vinyloxy)ethyl)hydroxylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development, enabling the precise installation of probes, tags, and therapeutic payloads onto protein scaffolds. O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional reagent that offers a versatile platform for achieving site-specific protein modification through a two-stage "tag-and-modify" strategy. This reagent features a hydroxylamine moiety for initial, highly selective conjugation to a protein, and a vinyl ether group that serves as a handle for subsequent orthogonal chemical transformations.

The primary mode of conjugation for this compound is through oxime ligation , a robust and bioorthogonal reaction between the hydroxylamine and a carbonyl group (aldehyde or ketone) introduced into the protein. This initial "tagging" step forms a stable oxime bond under mild, aqueous conditions, making it ideal for use with sensitive biological molecules. The retained vinyl ether functionality can then be exploited for a variety of "modification" reactions, including Diels-Alder cycloadditions, to attach a second molecule of interest. This approach allows for the modular construction of complex bioconjugates with high precision and control.

This document provides detailed application notes and experimental protocols for the site-specific modification of proteins using this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 391212-29-6 | [1] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | Yellow oil | |

| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) and aqueous buffers at appropriate pH. |

Table 2: Recommended Reaction Conditions for Oxime Ligation

| Parameter | Recommended Range | Notes |

| pH | 4.0 - 6.0 | Optimal for oxime formation while minimizing hydrolysis of the vinyl ether group.[2] |

| Temperature | 4 - 37 °C | Reaction proceeds efficiently at room temperature. Lower temperatures can be used for prolonged incubations. |

| Reagent Molar Excess | 10 - 100 fold | Excess this compound is used to drive the reaction to completion. |

| Catalyst (optional) | Aniline (10-100 mM) | Can significantly accelerate the rate of oxime formation.[3] |

| Reaction Time | 1 - 24 hours | Dependent on protein concentration, reagent excess, and catalyst use. |

Experimental Protocols

Protocol 1: Site-Specific Modification of a Protein Containing a Genetically Encoded Aldehyde or Ketone

This protocol describes the general procedure for labeling a protein that has been engineered to contain an unnatural amino acid with a carbonyl group.

Materials:

-

Protein of interest containing a p-acetylphenylalanine or similar keto-amino acid.

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.0

-

(Optional) Aniline stock solution (1 M in DMSO)

-

Quenching solution: 1 M hydroxylamine, pH 7.0

-

Desalting column (e.g., PD-10)

-

Analytical equipment (SDS-PAGE, Mass Spectrometry)

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO or water.

-

Ligation Reaction:

-

Add this compound to the protein solution to a final concentration that is a 50-fold molar excess.

-

(Optional) If using a catalyst, add aniline to a final concentration of 50 mM.

-

Incubate the reaction mixture at room temperature for 4 hours with gentle shaking.

-

-

Reaction Quenching (Optional): To consume any unreacted aldehyde/ketone groups on the protein, add the quenching solution to a final concentration of 100 mM and incubate for 30 minutes.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Analysis: Confirm the modification by SDS-PAGE (a shift in molecular weight may be observed) and Mass Spectrometry to determine the mass of the modified protein.

Protocol 2: Secondary Modification of the Vinyl Ether Handle via Diels-Alder Reaction

This protocol outlines a general method for the subsequent modification of the vinyl ether-tagged protein with a molecule containing a diene functionality.

Materials:

-

Vinyl ether-modified protein from Protocol 1.

-

Diene-functionalized molecule of interest (e.g., a fluorescent probe with a tetrazine moiety).

-

Reaction Buffer: PBS, pH 7.4

-

Desalting column

-

Analytical equipment (SDS-PAGE with fluorescence imaging, Mass Spectrometry)

Procedure:

-

Protein Preparation: The purified vinyl ether-modified protein should be in a suitable buffer such as PBS, pH 7.4.

-

Reagent Preparation: Prepare a stock solution of the diene-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Diels-Alder Reaction:

-

Add the diene-functionalized molecule to the protein solution in a 10 to 20-fold molar excess.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction is often rapid.

-

-

Purification: Remove the excess labeling reagent using a desalting column equilibrated with the desired storage buffer.

-

Analysis: Analyze the final conjugate by SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and Mass Spectrometry to confirm the second modification.

Visualization of Workflows and Pathways

Caption: Workflow for site-specific protein modification.

Caption: Reaction mechanisms for the two-step modification.

Concluding Remarks

This compound provides a powerful and versatile tool for the site-specific modification of proteins. The initial oxime ligation is highly selective for carbonyl groups and proceeds under mild conditions, ensuring the integrity of the protein structure. The subsequent modification of the vinyl ether handle allows for the introduction of a wide range of functionalities. This two-step approach is well-suited for applications in basic research, diagnostics, and the development of novel protein therapeutics, such as antibody-drug conjugates. Researchers should optimize the reaction conditions for each specific protein and labeling reagent to achieve the desired modification efficiency and to maintain the biological activity of the final conjugate.

References

Application Notes and Protocols for Oxime Ligation Reactions with O-(2-(Vinyloxy)ethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal reaction widely employed in chemical biology, drug development, and materials science for the covalent conjugation of molecules. The reaction involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized compound with an aldehyde or ketone. O-(2-(Vinyloxy)ethyl)hydroxylamine is a valuable bifunctional reagent in this context, offering a reactive hydroxylamine moiety for oxime ligation and a vinyl ether group that can serve as a protecting group or a handle for further chemical modification.[1] This document provides detailed application notes and protocols for performing oxime ligation using this compound, including reaction conditions, quantitative data, and experimental workflows.

Core Principles

The oxime ligation reaction with this compound proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the stable C=N-O linkage. The reaction is known for its high chemoselectivity, proceeding efficiently in the presence of a wide range of other functional groups.[1]

The vinyloxyethyl group confers unique properties to this reagent. It can act as a protecting group for the hydroxyl function, which can be cleaved under specific acidic conditions post-ligation. This dual functionality allows for sequential modification strategies in the synthesis of complex biomolecules and conjugates.[1]

Reaction Kinetics and Conditions

The rate of oxime ligation is significantly influenced by pH and the presence of catalysts.

pH Optimization: The optimal pH for uncatalyzed oxime ligation is typically in the slightly acidic range of 4.5 to 6.0. This is a compromise between the protonation of the carbonyl group, which increases its electrophilicity, and maintaining the nucleophilicity of the hydroxylamine. It is crucial to avoid strongly acidic conditions which can lead to the hydrolysis of the vinyl ether group.

Catalysis: At neutral pH, the reaction rate can be slow. Nucleophilic catalysts, such as aniline and its derivatives, are often employed to accelerate the reaction, making it more suitable for biological applications where acidic conditions are not well-tolerated. Aniline catalysis proceeds by forming a more reactive Schiff base intermediate with the carbonyl compound.

Quantitative Data

The efficiency and rate of oxime ligation are critical parameters for successful conjugation. The following tables summarize key quantitative data for oxime ligation reactions.

| Parameter | Value | Conditions |

| Optimal pH (uncatalyzed) | 4.5 - 6.0 | Balances carbonyl activation and hydroxylamine nucleophilicity while minimizing vinyl ether hydrolysis. |

| Synthesis Yield | ~76% | Synthesis of this compound from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione and methylhydrazine in dichloromethane.[2][3] |

| Storage | -20°C (short-term) to -80°C (long-term) | Under inert gas (argon or nitrogen) in an anhydrous solvent to prevent degradation. |

Experimental Protocols

Protocol 1: General Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes a general method for the conjugation of this compound to a protein containing an aldehyde group, for instance, introduced by periodate oxidation of an N-terminal serine or threonine residue.

Materials:

-

Aldehyde-functionalized protein

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Aniline (optional, as catalyst)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Quenching reagent (e.g., acetone)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the aldehyde-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

-

Ligation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.

-

Catalysis (Optional): If the reaction is to be performed at neutral pH, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Quenching: Quench the reaction by adding an excess of a small molecule aldehyde or ketone, such as acetone, to consume any unreacted this compound.

-

Purification: Purify the resulting protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Cleavage of the Vinyloxyethyl Protecting Group

This protocol outlines the acidic hydrolysis of the vinyl ether group to deprotect the hydroxyl functionality after the oxime ligation is complete.

Materials:

-

Oxime-conjugated molecule with the vinyloxyethyl group

-

Mildly acidic solution (e.g., 80% acetic acid in water, or a buffer at pH 2-3)

-

Neutralization solution (e.g., sodium bicarbonate)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the purified oxime conjugate in the mildly acidic solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress of the cleavage can be monitored by HPLC or mass spectrometry.

-

Neutralization: Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.

-

Purification: Purify the deprotected product using an appropriate method, such as reverse-phase HPLC.

Mandatory Visualizations

Caption: Experimental workflow for oxime ligation and subsequent deprotection.

Caption: Logical relationship of the bioconjugation process.

References

Application Notes and Protocols for Peptide Labeling with O-(2-(Vinyloxy)ethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation techniques are pivotal in peptide chemistry, enabling the precise modification of peptides for various applications, including drug development, diagnostics, and fundamental research. One such powerful method is the oxime ligation, which involves the reaction of an aminooxy-functionalized molecule with a peptide containing an aldehyde or ketone moiety. This reaction is highly specific, proceeds under mild, biocompatible conditions, and forms a stable oxime bond.

This document provides detailed application notes and protocols for the labeling of peptides using a specific aminooxy reagent, O-(2-(Vinyloxy)ethyl)hydroxylamine . This reagent introduces a vinyl ether group, which can serve as a versatile handle for further chemical modifications. These protocols are intended for researchers, scientists, and drug development professionals familiar with basic peptide chemistry techniques.

Principle of the Reaction

The core of the labeling strategy is the chemoselective reaction between the aminooxy group of this compound and a carbonyl group (aldehyde or ketone) on a peptide. This reaction, known as an oxime ligation, is typically catalyzed by an aniline derivative and proceeds efficiently at or near neutral pH. The resulting oxime bond is stable under physiological conditions.[1]

The overall reaction can be depicted as follows:

Peptide-CHO + H₂N-O-CH₂-CH₂-O-CH=CH₂ → Peptide-CH=N-O-CH₂-CH₂-O-CH=CH₂ + H₂O

Applications

The labeling of peptides with this compound opens up a range of possibilities in peptide-based research and drug development:

-

Introduction of a Versatile Functional Group: The terminal vinyl ether group can participate in various subsequent chemical transformations, such as cycloadditions or polymerizations, allowing for the attachment of other molecules of interest.

-

Development of Peptide Conjugates: This method facilitates the conjugation of peptides to other molecules like polymers, lipids, or small molecule drugs to enhance their therapeutic properties, such as half-life extension or targeted delivery.[2]

-

Surface Immobilization: Peptides labeled with this reagent can be immobilized on surfaces functionalized with appropriate reaction partners for applications in biosensors and biomaterials.

-

Probing Biological Interactions: The labeled peptide can be used to study peptide-protein interactions or for cellular imaging when combined with a fluorescent reporter.

Experimental Protocols

Protocol 1: Incorporation of an Aldehyde Handle into a Peptide

To label a peptide with this compound, the peptide must first be functionalized with a carbonyl group. This can be achieved during solid-phase peptide synthesis (SPPS) or by post-synthetic modification.

Materials:

-

Fmoc-protected amino acid with an aldehyde- or ketone-bearing side chain (e.g., Fmoc-L-4-formyl-phenylalanine)

-

Standard SPPS reagents (resin, coupling agents like HBTU/HOBt, piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

HPLC grade solvents (acetonitrile, water, TFA)

Procedure:

-

Solid-Phase Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-based SPPS protocols.

-

Incorporation of the Carbonyl Moiety: At the desired position in the peptide sequence, incorporate the Fmoc-amino acid containing a protected or precursor aldehyde/ketone group.

-

Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

-

Purification: Purify the crude peptide containing the aldehyde or ketone functionality by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Labeling of Aldehyde-Modified Peptide with this compound

Materials:

-

Aldehyde- or ketone-functionalized peptide (lyophilized)

-

This compound

-

Aniline (as catalyst)

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

-

Quenching solution (e.g., hydroxylamine hydrochloride solution)

-

HPLC grade solvents (acetonitrile, water, TFA)

Procedure:

-

Peptide Dissolution: Dissolve the aldehyde-modified peptide in the Reaction Buffer to a final concentration of 1-5 mM.

-

Reagent Preparation: Prepare a stock solution of this compound in the Reaction Buffer (e.g., 100 mM). Also, prepare a stock solution of aniline in an organic solvent like DMF or directly in the reaction buffer.

-

Labeling Reaction:

-

To the peptide solution, add this compound to a final concentration of 1.5-3 equivalents relative to the peptide.

-

Add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC.

-

-

Quenching the Reaction (Optional): To quench any unreacted aldehyde groups, a scavenger such as hydroxylamine can be added in excess.

-

Purification of the Labeled Peptide: Purify the reaction mixture by RP-HPLC to separate the labeled peptide from unreacted starting materials and byproducts. Use a suitable gradient of acetonitrile in water with 0.1% TFA.[3]

-

Characterization:

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry. Expect a mass increase corresponding to the addition of the this compound moiety minus a molecule of water.

-

Lyophilize the pure fractions to obtain the final labeled peptide.

-

Data Presentation

While specific quantitative data for the labeling of peptides with this compound is not extensively available in the reviewed literature, the following table presents representative data for similar oxime ligations to provide an expected range of outcomes. Researchers should perform their own optimization and quantification.

| Parameter | Typical Value/Range | Notes |

| Reactant Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reaction rates. |

| Equivalents of Aminooxy Reagent | 1.5 - 10 equivalents | An excess of the labeling reagent is often used to drive the reaction to completion. |

| Catalyst Concentration (Aniline) | 10 - 100 mM | Aniline significantly accelerates the rate of oxime bond formation.[1] |

| Reaction pH | 6.0 - 7.5 | The optimal pH is a balance between carbonyl reactivity and aminooxy group protonation. |

| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations, temperature, and catalyst. |